molecular formula C22H23N3O3S2 B2990872 1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 571915-80-5

1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2990872
CAS No.: 571915-80-5
M. Wt: 441.56
InChI Key: CSNBRSDDJQQPCL-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Biological Activity

1-(4-Methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, also known as compound 338965-86-9, is a synthetic organic compound that has attracted significant interest due to its potential biological activities. This review focuses on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

PropertyDetails
IUPAC Name This compound
Molecular Formula C22H23N3O3S2
Molecular Weight 423.57 g/mol
CAS Number 338965-86-9

The compound features a sulfonyl group attached to a piperidine ring, which is further substituted with a thiazole moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

  • Study Findings : A study evaluated the compound's efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

Anti-inflammatory Properties

The anti-inflammatory effects of the compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines:

  • Mechanism of Action : The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation.

Case Study

In a controlled study involving animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan injection, demonstrating its potential as an anti-inflammatory agent.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-715
HeLa20

The mechanism underlying this activity involves the activation of caspase pathways and modulation of cell cycle progression.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-16-7-9-19(10-8-16)30(27,28)25-13-11-18(12-14-25)21(26)24-22-23-20(15-29-22)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNBRSDDJQQPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.